Allyl ethyl sulfide

概要

説明

Allyl ethyl sulfide (C5H10S) is an organosulfur compound. It is found in garlic and other Allium species. This compound has been reported to have medicinal properties, including antibacterial and antioxidant activities. Its rich content of organosulfur compounds is believed to prevent the development of cancer, cardiovascular diseases, neurological disorders, diabetes, liver diseases, allergies, and arthritis .

Synthesis Analysis

The synthesis of allyl ethyl sulfide can be achieved through various methods, including cross-coupling reactions. Recent developments in allyl–allyl cross-coupling have provided a practical synthetic route for constructing 1,5-dienes, which are abundant in terpenes and serve as significant building blocks in chemical synthesis .Molecular Structure Analysis

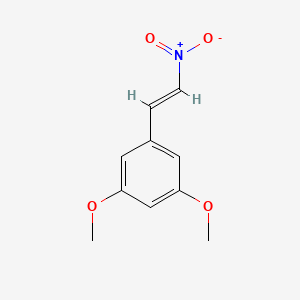

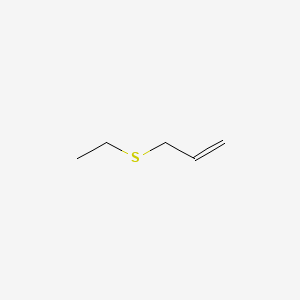

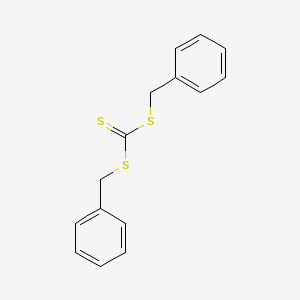

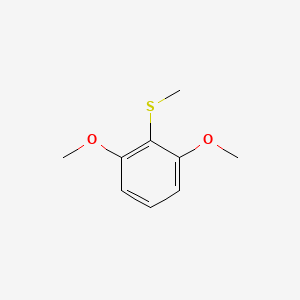

The molecular formula of allyl ethyl sulfide is C5H10S. It contains an allyl group (CH2CHCH2) attached to an ethylthio (ethylsulfanyl) group. The structure consists of three carbon atoms with a double bond and a sulfur atom .Chemical Reactions Analysis

Allyl ethyl sulfide can undergo various reactions, including cross-coupling reactions, oxidation, and decomposition. For example, it can participate in Claisen rearrangement reactions . Further studies on its reactivity and transformations are essential.Physical and Chemical Properties Analysis

科学的研究の応用

Food Industry: Flavor Enhancement and Preservation

Allyl ethyl sulfide is used in the food industry for its flavor-enhancing properties. It is a volatile compound that contributes to the aroma profile of various foods, particularly in garlic and onion flavors . Additionally, its antimicrobial properties help in preserving food by inhibiting the growth of bacteria and fungi, thereby extending shelf life .

Pharmaceuticals: Therapeutic Potential

In pharmaceutical research, Allyl ethyl sulfide is studied for its potential therapeutic effects. It has been shown to have anticancer properties, acting as a chemopreventive agent by inhibiting carcinogenesis in experimental models . Its organosulfur compounds are also being explored for their role in detoxification and as antibiotics .

Agriculture: Soil and Plant Health

Allyl ethyl sulfide plays a role in agriculture, particularly in soil health and plant protection. Sulfur-containing compounds like Allyl ethyl sulfide are essential for plant growth and are used as fertilizers to improve crop yield. They also contribute to plant defense mechanisms against pests and diseases .

Chemical Synthesis: Building Blocks

In chemical synthesis, Allyl ethyl sulfide serves as a building block for the creation of more complex molecules. It is used in various synthetic routes, including the production of sulfoxides, which are valuable intermediates in organic synthesis . Its reactivity makes it a versatile reagent in the synthesis of a wide range of chemical products.

Environmental Science: Pollutant Degradation

Research in environmental science has explored the use of Allyl ethyl sulfide in the degradation of pollutants. Its sulfur-containing structure allows it to interact with various environmental contaminants, facilitating their breakdown and reducing their harmful impact on ecosystems .

Materials Science: Polymer Modification

In materials science, Allyl ethyl sulfide is investigated for its potential to modify polymers. Its incorporation into polymer chains can alter the physical properties of materials, such as increasing their thermal stability or enhancing their mechanical strength .

Biochemistry Research: Metabolic Studies

Allyl ethyl sulfide is significant in biochemistry research, particularly in studies related to metabolism. It is used to understand the biochemical pathways of sulfur metabolism in organisms and its role in cellular processes. The compound’s interactions with enzymes and other biomolecules are key areas of investigation .

Analytical Chemistry: Chromatography Standards

Lastly, Allyl ethyl sulfide is utilized as a standard in analytical chemistry, especially in gas chromatography. Its distinct retention time and peak characteristics make it suitable for calibrating instruments and validating analytical methods .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Allyl ethyl sulfide, a sulfur compound found in garlic (Allium sativum L.), has been the subject of scientific interest due to its potential therapeutic properties .

Mode of Action

The mode of action of Allyl ethyl sulfide involves its interaction with these targets, leading to various biochemical changes. It is believed to undergo an SN2 reaction, where biological nucleophiles can attack the electrophilic group bonded to the positively charged sulfonium ion, causing the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

Allyl ethyl sulfide affects several biochemical pathways. It is transformed into secondary metabolites such as 3-dithiin, E-ajoene, 2-ethenyl-4H-1, and DADS . These metabolites further interact with various biochemical pathways, leading to a range of physiological and biochemical changes in mammalian systems .

Pharmacokinetics

It is known that the compound is volatile and thermodynamically unstable, prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . This instability can impact its bioavailability.

Result of Action

The molecular and cellular effects of Allyl ethyl sulfide’s action are diverse and depend on its interaction with its targets and the resulting changes in biochemical pathways. For instance, it has been observed that compounds like Allyl ethyl sulfide can inhibit acid secretion and ethanol-induced gastric ulcer .

Action Environment

The action, efficacy, and stability of Allyl ethyl sulfide are influenced by various environmental factors. As mentioned earlier, high temperatures, light, and oxygen can lead to its deterioration, volatilization, and oxidation . Therefore, the environment in which Allyl ethyl sulfide is present can significantly impact its therapeutic effects.

特性

IUPAC Name |

3-ethylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXPGXFDASWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201001 | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5296-62-8 | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl ethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the dominant conformational preferences of Allyl Ethyl Sulfide and how do they compare to its oxygen analog, Allyl Ethyl Ether?

A1: Both Allyl Ethyl Sulfide and Allyl Ethyl Ether exhibit distinct conformational preferences arising from the different electronic properties of the bridging chalcogen atom (sulfur vs. oxygen) []. In Allyl Ethyl Sulfide, the two most stable conformers differ in the orientation of the ethyl group []. In contrast, the three lowest energy conformers of Allyl Ethyl Ether vary in the arrangement of the allyl side chain []. This difference is attributed to the reduced hybridization of the sulfur atom compared to the oxygen atom [].

Q2: Can Allyl Ethyl Sulfide participate in insertion reactions with reactive intermediates?

A2: Yes, Allyl Ethyl Sulfide has been shown to undergo insertion reactions with phenylphosphinidene (PhPl) generated from Pentaphenylcyclopentaphosphine []. Specifically, PhPl inserts into the carbon-sulfur bond of Allyl Ethyl Sulfide. This insertion product can be further characterized by reacting it with sulfur to form Ethyl Allylphenyldithiophosphinate [].

Q3: What are the key applications of computational chemistry in understanding the chemistry of Allyl Ethyl Sulfide?

A3: Computational chemistry techniques, such as Density Functional Theory (DFT), are instrumental in exploring the reactivity and conformational landscape of Allyl Ethyl Sulfide [, ]. For example, DFT calculations have been employed to investigate the mechanism of Allyl Ethyl Sulfide ozonolysis, revealing that both cyclization to a primary ozonide and direct reaction with the sulfur atom are energetically feasible pathways []. Additionally, natural bond orbital (NBO) and non-covalent interaction (NCI) analyses, derived from computational studies, provide valuable insights into the molecular-level interactions governing the conformational preferences of Allyl Ethyl Sulfide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)

![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)